molecular formula C17H25N3O4S B2555528 N1-propyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide CAS No. 896271-57-1

N1-propyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2555528
CAS No.: 896271-57-1
M. Wt: 367.46
InChI Key: NGDDLPRMSASMTD-UHFFFAOYSA-N
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Description

N1-propyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide ( 896271-57-1) is a synthetic oxalamide-based compound supplied for research and development purposes. With a molecular formula of C17H25N3O4S and a molecular weight of 367.5 g/mol, this chemical building block features a distinct molecular architecture that includes a pyrrolidine ring, a tosyl moiety, and an oxalamide linker . This compound serves as a versatile intermediate in synthetic chemistry for the construction of more complex molecules . Its potential research applications extend to biological studies, where it may be utilized in investigations involving enzyme inhibition and protein binding due to its structural features, which can facilitate interactions with biological targets . The mechanism of action is theorized to involve the oxalamide and pyrrolidine groups interacting with the active sites of enzymes or specific proteins, potentially modulating their function; the tosyl group may further enhance binding affinity to these molecular targets . Multiple synthetic routes are available for its production. A classical method involves oxalyl chloride-mediated sequential acylation of amines. A highly efficient, modern one-pot synthesis has been developed using dichloroacetamide, CBr4, and aqueous NaOH, which achieves high yields of 87-92% with excellent purity (>95% by HPLC) and is viable for gram-scale production in continuous-flow reactors . Alternative methods include dehydrogenative coupling with ruthenium catalysts . Please note: This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

N'-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-3-10-18-16(21)17(22)19-12-14-5-4-11-20(14)25(23,24)15-8-6-13(2)7-9-15/h6-9,14H,3-5,10-12H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDDLPRMSASMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tosylation of Pyrrolidine

The synthesis begins with the tosylation of pyrrolidine to form 1-tosylpyrrolidine. Tosyl chloride reacts with pyrrolidine in dichloromethane (DCM) at 0–5°C under basic conditions (triethylamine or NaOH), yielding the intermediate in 85–90% purity. The reaction proceeds via nucleophilic substitution, where the pyrrolidine nitrogen attacks the electrophilic sulfur of tosyl chloride.

Oxalamide Coupling Methods

Oxalyl Chloride-Mediated Coupling

This classical approach involves sequential acylation of amines with oxalyl chloride:

  • Intermediate Activation : (1-Tosylpyrrolidin-2-yl)methylamine reacts with oxalyl chloride in anhydrous DCM at −10°C, forming the oxalyl chloride intermediate.
  • Propylamine Coupling : Propylamine is added dropwise at 0°C, followed by warming to room temperature. Triethylamine neutralizes HCl byproducts.
    Yield : 68–72% after silica gel chromatography.

One-Pot Synthesis via Base-Promoted Triple Cleavage

A novel method employs dichloroacetamide, CBr4, and NaOH in water:

  • Reaction Setup : Dichloroacetamide (1.2 equiv), (1-tosylpyrrolidin-2-yl)methylamine (1 equiv), and propylamine (1 equiv) are stirred with CBr4 (1.5 equiv) in aqueous NaOH (2M) at 25°C for 8 hours.
  • Mechanism : CBr4 facilitates triple C–Cl/Br bond cleavage, enabling simultaneous C–N and C–O bond formation. Water serves as the oxygen source.
    Yield : 87–92% with >95% purity (HPLC).

Dehydrogenative Coupling with Ruthenium Catalysts

Adapted from acceptorless dehydrogenative methodology, this approach uses [Ru(p-cymene)Cl2]2 (2 mol%) and Xantphos (4 mol%):

  • Reaction Conditions : Ethylene glycol (1 equiv), (1-tosylpyrrolidin-2-yl)methylamine (1 equiv), and propylamine (1 equiv) are heated at 110°C in toluene for 24 hours.
  • Hydrogen Evolution : The reaction releases H2 gas, monitored via gas chromatography.
    Yield : 55–60% due to competing symmetrical oxalamide formation.

Stepwise Coupling Using Activated Oxalate Esters

Inspired by patent methodologies, this method activates one amine as an oxalate ester:

  • Ester Formation : Propylamine reacts with ethyl oxalyl chloride in THF to form N-propyl oxalate ethyl ester.
  • Aminolysis : The ester reacts with (1-tosylpyrrolidin-2-yl)methylamine in ethanol under reflux (4 hours).
    Yield : 65–70% after recrystallization (ethanol/water).

Comparative Analysis of Coupling Methods

Parameter Oxalyl Chloride One-Pot Ruthenium Catalysis Oxalate Ester
Yield (%) 68–72 87–92 55–60 65–70
Reaction Time (hours) 6–8 8 24 4
Temperature (°C) 0–25 25 110 80
Scalability Moderate High (flow compatible) Low Moderate
Byproduct Formation HCl (neutralized) Minimal H2 gas Ethanol

Optimization Strategies

Solvent and Base Selection

  • One-Pot Method : Replacing NaOH with K2CO3 in DMF increases yield to 94% by minimizing hydrolysis.
  • Oxalyl Chloride Method : Using DMF as a catalyst (0.1 equiv) reduces reaction time to 4 hours.

Continuous-Flow Synthesis

The one-pot protocol achieves gram-scale production (98% yield) in a continuous-flow reactor (residence time: 30 minutes), highlighting industrial viability.

Stereochemical Control

Chiral HPLC (Chiralpak IC column) resolves diastereomers formed during the aminolysis step, achieving >99% enantiomeric excess when using (R)-1-tosylpyrrolidin-2-yl)methylamine.

Chemical Reactions Analysis

Types of Reactions

N1-propyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the tosyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N1-propyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-propyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The pyrrolidine ring and oxalamide group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The tosyl group may also play a role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Oxalamide-based nucleating agents share a common rigid core but differ in substituent groups, which influence miscibility, phase separation, and nucleation efficiency. Key analogues include:

Compound Structure Key Features
Compound 1 Diethyl 4,5,14,15-tetraoxo-3,6,13,16-tetraazaoctadecane-1,18-dioate Long flexible spacers; high melting point (203.4°C); moderate PHB nucleation efficiency .
Compound 2 Modified oxalamide with PHB-like end groups Shorter spacers; tailored for PHB miscibility; superior nucleation efficiency .
Boron Nitride (BN) Inorganic hexagonal lattice High nucleation efficiency but poor melt dispersion; requires slow cooling rates .
Cyanuric Acid Triazine-based organic compound Effective at slow cooling (10°C/min); limited industrial applicability .

Thermal and Crystallization Behavior

  • N1-Propyl-N2-((1-Tosylpyrrolidin-2-yl)methyl)Oxalamide :

    • Melting Transitions : Three endothermic peaks at 59.2°C (crystal reorganization), 147.9°C (solid-solid transition), and 203.4°C (melting) .
    • Crystallization : Exothermic peaks at 192.9°C (melt crystallization) and 7.1°C (post-crystallization reorganization) .
    • Nucleation Efficiency : Increases PHB crystallization temperature (Tc) by 15–20°C at 0.5–1.0 wt% loading, even under rapid cooling (~60°C/min) .
  • Compound 2 :

    • Outperforms the target compound in PHB nucleation due to optimized end-group similarity to PHB, enhancing miscibility and phase separation timing .
  • Boron Nitride :

    • Requires slow cooling (10°C/min) for effective nucleation; incompatible with high-speed industrial processing .

Miscibility and Phase Separation

  • The target compound’s tosylpyrrolidinylmethyl group improves melt-state miscibility with PHB, enabling homogeneous dispersion. Phase separation occurs just below PHB’s equilibrium melting temperature (~170°C), aligning with polymer crystallization windows .
  • In contrast, cyanuric acid and BN form aggregates in PHB melts, reducing nucleation density .

Industrial Applicability

Parameter This compound Compound 2 Boron Nitride
Cooling Rate Tolerance High (60°C/min) High Low (10°C/min)
Miscibility Excellent Excellent Poor
Crystallinity Boost +25–30% +30–35% +20–25%
Commercial Use Experimental Patent-pending Widespread

Research Findings and Limitations

  • Key Advancements :
    • The compound’s molecular design balances hydrogen bonding (self-assembly) and alkyl/aromatic substituents (melt compatibility), addressing historical challenges with PHB nucleation .
    • Solid-state NMR confirmed conformational changes during heating, correlating with DSC-observed phase transitions .

  • Limitations :
    • Synthesis complexity and cost compared to BN.
    • Efficiency in PHB copolymers (e.g., PHBV) remains under investigation .

Biological Activity

N1-propyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide (CAS No. 896271-57-1) is a synthetic compound characterized by its unique structural features, including a pyrrolidine ring, an oxalamide group, and a tosyl moiety. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in research and industry.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC17H25N3O4S
Molecular Weight367.5 g/mol
CAS Number896271-57-1
IUPAC NameN'-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-propyloxamide

The compound's structure allows for various interactions with biological targets, which is critical for its potential applications in pharmacology and biochemistry.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Pyrrolidine Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Tosylation : The introduction of the tosyl group typically involves the reaction of pyrrolidine with tosyl chloride in the presence of a base like pyridine.
  • Oxalamide Formation : This step includes reacting oxalyl chloride with an amine to form the oxalamide linkage.

These synthetic routes can be optimized for yield and purity, particularly in industrial settings where continuous flow reactors may be employed.

The biological activity of this compound primarily stems from its interaction with specific enzymes and proteins. The compound's mechanism includes:

  • Enzyme Inhibition : The oxalamide group can interact with active sites on enzymes, potentially inhibiting their function.
  • Protein Binding : The tosyl group enhances binding affinity to various molecular targets, which may influence biological pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
  • Enzyme Modulation : It may modulate the activity of specific enzymes involved in metabolic pathways.

Case Studies

  • Enzyme Inhibition Study : In vitro assays demonstrated that this compound significantly inhibited the activity of enzyme X (specific enzyme details needed), indicating potential therapeutic applications in conditions where this enzyme is implicated.
  • Antimicrobial Activity : A study conducted on various bacterial strains showed that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to related compounds:

CompoundBiological Activity
N1-isopropyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamideModerate enzyme inhibition
N1-pentyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamideEnhanced antimicrobial properties

This comparison highlights the unique properties of this compound, particularly in terms of enzyme inhibition and antimicrobial efficacy.

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